,5-DMPhI can be used to derivatize chiral molecules, making them separable by chiral chromatography. Chiral chromatography is a technique for separating molecules that are mirror images of each other (enantiomers). These mirror image molecules often have different biological properties, so separating them is crucial in pharmaceutical and other fields.
In this application, 3,5-DMPhI reacts with functional groups on the chiral molecule to form a new molecule with a bulky dimethylphenylcarbamate group. This bulky group interacts differently with the stationary phase in a chromatography column, allowing the separation of the enantiomers.
3,5-Dimethylphenyl isocyanate is an organic compound with the molecular formula C9H9NO and a molecular weight of approximately 147.18 g/mol. It is also known by several synonyms, including 1-Isocyanato-3,5-dimethylbenzene and (3,5-Dimethylphenyl) isocyanate. The compound appears as a liquid at room temperature and is characterized by its aromatic structure featuring two methyl groups at the 3 and 5 positions of the phenyl ring .
Several methods exist for synthesizing 3,5-Dimethylphenyl isocyanate:
3,5-Dimethylphenyl isocyanate finds applications in various fields:
3,5-Dimethylphenyl isocyanate shares structural similarities with other aromatic isocyanates. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Toluene-2-isocyanate | C8H7NO | One methyl group on the phenyl ring |
Phenyl isocyanate | C7H5NO | No additional methyl groups |
4-Methylphenyl isocyanate | C9H9NO | Methyl group at the para position |
Uniqueness of 3,5-Dimethylphenyl Isocyanate:
Acute Toxic;Irritant